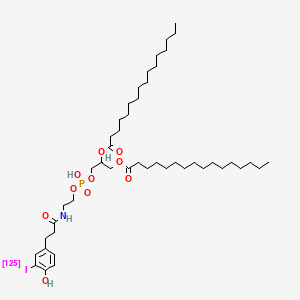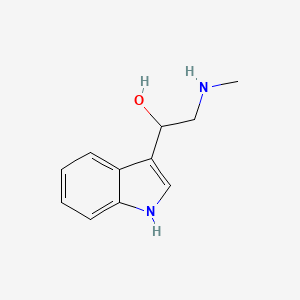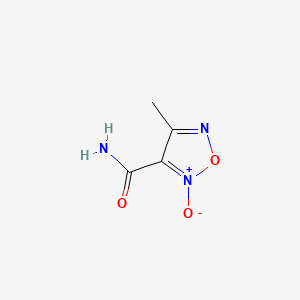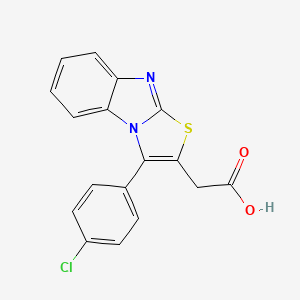![molecular formula C18H15ClN6O B1213106 3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole CAS No. 134517-03-6](/img/structure/B1213106.png)
3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes multiple fused rings and functional groups, which may contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the imidazoquinazoline core through cyclization reactions.
- Introduction of the chloro and oxadiazole groups via substitution reactions.
- Final stereoselective reduction to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents and catalysts.
- Optimization of reaction conditions (temperature, pressure, solvents) for high yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the target functional group.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diimidazoquinazolines: Compounds with similar core structures but different substituents.
Oxadiazoles: Compounds containing the oxadiazole ring with various substituents.
Chloroquinazolines: Compounds with a quinazoline core and chloro substituents.
Uniqueness
The uniqueness of Diimidazo(1,5-a:1’,2’-c)quinazoline, 12-chloro-5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-2-methyl-, (S)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
134517-03-6 |
|---|---|
Molekularformel |
C18H15ClN6O |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
3-(13-chloro-9-methyl-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),3,5,10,13,15-hexaen-5-yl)-5-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15ClN6O/c1-9-7-24-16(21-9)13-11(19)3-2-4-12(13)25-8-20-14(18(24)25)15-22-17(26-23-15)10-5-6-10/h2-4,8-10H,5-7H2,1H3 |
InChI-Schlüssel |
MISHUDTYWWKAPU-UHFFFAOYSA-N |
SMILES |
CC1CN2C3=C(N=CN3C4=C(C2=N1)C(=CC=C4)Cl)C5=NOC(=N5)C6CC6 |
Kanonische SMILES |
CC1CN2C3=C(N=CN3C4=C(C2=N1)C(=CC=C4)Cl)C5=NOC(=N5)C6CC6 |
Synonyme |
U 90167 U 90168 U-90167 U-90168 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N,N-diethyl-2-[2-[2-(5-nitrofuran-2-yl)ethenyl]quinolin-8-yl]oxyethanamine](/img/structure/B1213039.png)



